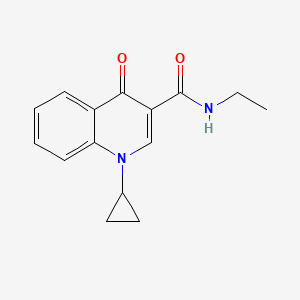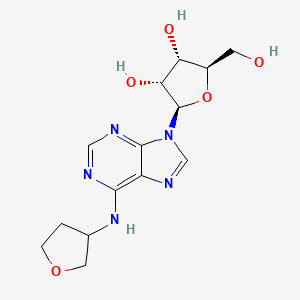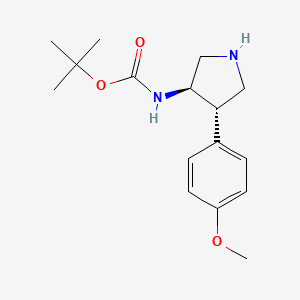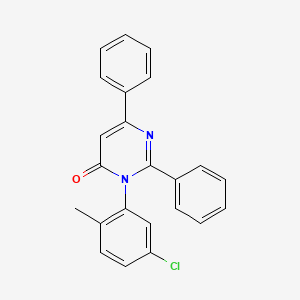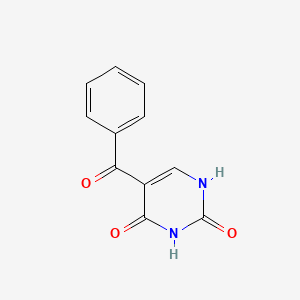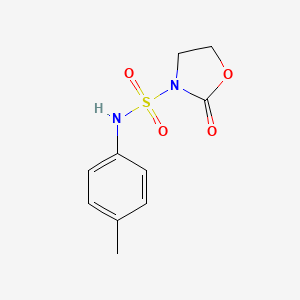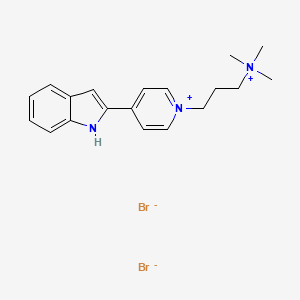
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a synthetic organic compound that features both indole and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with 3-(trimethylammonio)propyl bromide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Indol-2-yl)pyridine: Lacks the quaternary ammonium group.
1-(3-(Trimethylammonio)propyl)pyridin-1-ium bromide: Lacks the indole moiety.
4-(1H-Indol-2-yl)-1-propylpyridin-1-ium bromide: Lacks the trimethylammonio group.
Uniqueness
4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to the presence of both indole and pyridine moieties, as well as the quaternary ammonium group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
21199-47-3 |
|---|---|
Formule moléculaire |
C19H25Br2N3 |
Poids moléculaire |
455.2 g/mol |
Nom IUPAC |
3-[4-(1H-indol-2-yl)pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C19H24N3.2BrH/c1-22(2,3)14-6-11-21-12-9-16(10-13-21)19-15-17-7-4-5-8-18(17)20-19;;/h4-5,7-10,12-13,15H,6,11,14H2,1-3H3;2*1H/q+1;;/p-1 |
Clé InChI |
UANVKVVDFUVFDF-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C2=CC3=CC=CC=C3N2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


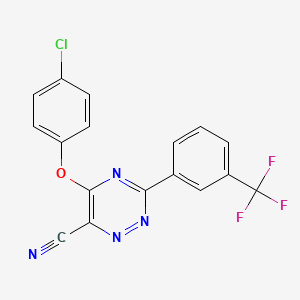
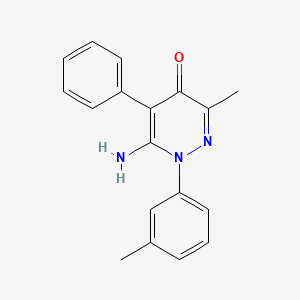
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
![8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12926419.png)

